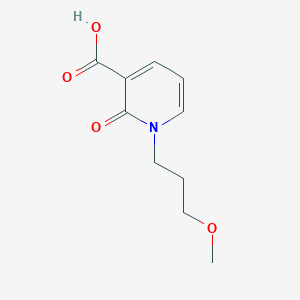
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and analytical chemistry. This compound is also known as 3-(3-methoxypropyl)-2-oxo-1-pyridinecarboxylic acid or MPOPC.
Wirkmechanismus
The exact mechanism of action of 1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid is not fully understood. However, it has been reported that this compound exerts its anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to play a crucial role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of various inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid is its potent anti-inflammatory and antioxidant activities, which make it a potential lead compound for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in in vitro and in vivo experiments. Therefore, it is essential to optimize the formulation of this compound to improve its solubility and bioavailability.
Zukünftige Richtungen
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid has various future directions in the field of scientific research. One of the potential future directions is to investigate the molecular mechanism of action of this compound in more detail to identify its target proteins and pathways. Another future direction is to optimize the formulation of this compound to improve its solubility and bioavailability. Furthermore, it is essential to conduct more in vivo studies to evaluate the efficacy and safety of this compound in animal models of various inflammatory diseases. Finally, it is crucial to investigate the potential drug-drug interactions and toxicity of this compound to ensure its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid is a promising compound with various scientific research applications. Its potent anti-inflammatory and antioxidant activities make it a potential lead compound for the development of new drugs for the treatment of various inflammatory diseases. However, more studies are needed to investigate its molecular mechanism of action, optimize its formulation, and evaluate its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 3-pyridinecarboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate. The intermediate is then hydrolyzed using a strong acid such as hydrochloric acid to form the desired product. The yield of the final product can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid has various scientific research applications due to its unique chemical structure and properties. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and antioxidant activities, which make it a potential lead compound for the development of new drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-3-6-11-5-2-4-8(9(11)12)10(13)14/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWFNXSZHVQYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC=C(C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)
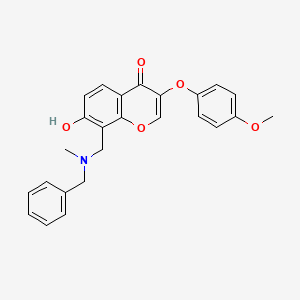
![4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2896395.png)
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)
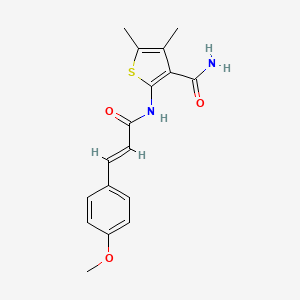
![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)
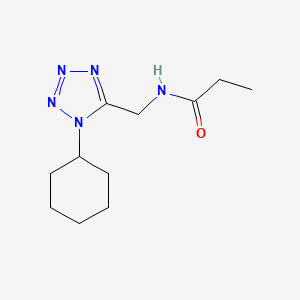
![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)
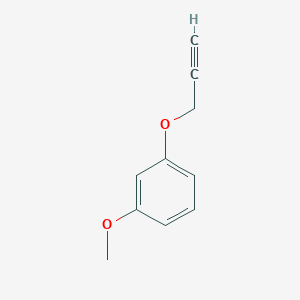
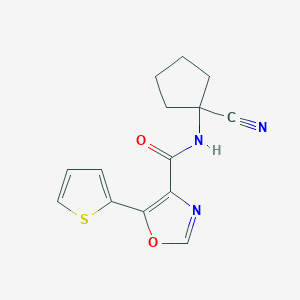
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)
